A Technical Guide to 3-(Anilinomethyl)indole: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 3-(Anilinomethyl)indole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on 3-(Anilinomethyl)indole, a key derivative that serves as a versatile building block for more complex therapeutic agents. We will provide an in-depth analysis of its chemical and physical properties, a detailed protocol for its synthesis via the Mannich reaction, and an exploration of its significance as a pharmacophore in drug discovery. This document is intended to be a comprehensive resource, blending foundational chemical principles with practical insights for professionals in the field of drug development.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in drug discovery.[1] This motif is found in essential endogenous molecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility and ability to interact with multiple biological targets.[1] Synthetic indole derivatives have demonstrated extensive therapeutic potential across diverse areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3][4]
The versatility of the indole ring, particularly its reactivity at the C-3 position, allows for extensive derivatization to modulate biological activity.[5] 3-(Anilinomethyl)indole exemplifies this principle, representing a class of 3-substituted indoles that are pivotal intermediates in the synthesis of novel drug candidates.[6] These compounds are considered potent pharmacophores, with derivatives showing promise in the treatment of conditions like breast cancer and HIV.[6] This guide will elucidate the core characteristics of 3-(Anilinomethyl)indole, providing the technical foundation necessary for its application in advanced drug design and development.
Physicochemical Profile
Understanding the fundamental properties of 3-(Anilinomethyl)indole is critical for its effective use in synthesis and drug design. The key physicochemical data are summarized below.
| Property | Value | Source |
| IUPAC Name | N-((1H-indol-3-yl)methyl)aniline | [7] |
| Synonyms | 3-(anilinomethyl)indole, N-indol-3-ylmethyl-aniline | [8] |
| CAS Number | 51597-80-9 | [8] |
| Molecular Formula | C₁₅H₁₄N₂ | [7] |
| Molecular Weight | 222.28 g/mol | [7] |
| Topological Polar Surface Area | 27.8 Ų | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 3 | [7] |
Synthesis and Mechanistic Insights: The Mannich Reaction
The most common and efficient method for synthesizing 3-(Anilinomethyl)indole is the Mannich reaction. This three-component organic reaction involves the aminoalkylation of an acidic proton located on the indole ring using formaldehyde and a primary or secondary amine (in this case, aniline).[9][10]
Reaction Mechanism
The Mannich reaction proceeds through a well-established mechanism.[10][11]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the amine (aniline) to the carbonyl group of the aldehyde (formaldehyde), followed by dehydration to form a highly electrophilic Eschenmoser-like salt, an iminium ion.[9][11]
-
Nucleophilic Attack: The indole ring, being electron-rich, acts as the nucleophile.[10] The C-3 position of indole is particularly reactive towards electrophiles, approximately 10¹³ times more so than benzene.[5] It attacks the iminium ion.
-
Product Formation: A final deprotonation step re-establishes the aromaticity of the indole ring, yielding the 3-(anilinomethyl)indole product, also known as a Mannich base.[9]
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the Mannich reaction for the synthesis of 3-(Anilinomethyl)indole.
Caption: Workflow for the synthesis of 3-(Anilinomethyl)indole via the Mannich reaction.
Detailed Experimental Protocol
This protocol describes a general, lab-scale synthesis of 3-(anilinomethyl)indole.
Materials:
-
Indole
-
Aniline
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve indole (1 equivalent) in ethanol.
-
Reagent Addition: To the stirred solution, add aniline (1 equivalent) followed by a catalytic amount of glacial acetic acid.
-
Formaldehyde Addition: Add formaldehyde solution (1.1 equivalents) dropwise to the mixture at room temperature. Causality Note: Dropwise addition helps to control the initial exothermic reaction and prevents the formation of unwanted polymers.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Expertise Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 3-(anilinomethyl)indole.
Applications in Drug Discovery and Pharmacology
The 3-(anilinomethyl)indole scaffold is a key pharmacophore, and its derivatives have been investigated for a wide range of biological activities.[12][13]
-
Anticancer Activity: The indole nucleus is a core component of many anticancer agents.[14] Derivatives often function by inhibiting key cellular processes like tubulin polymerization or by modulating the activity of protein kinases, such as Epidermal Growth Factor Receptors (EGFR), which are crucial for cell growth and proliferation.[15][16] The structural framework of 3-(anilinomethyl)indole allows for substitutions on both the indole and aniline rings, enabling chemists to fine-tune the molecule's affinity for specific cancer-related targets.[3][15]
-
Antimicrobial Activity: Indole derivatives have shown significant potential in combating a broad spectrum of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[17][18] The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the aniline group can enhance the compound's ability to penetrate bacterial cell walls, making 3-(anilinomethyl)indole a promising starting point for novel antibiotics.[17][19]
-
Anti-inflammatory and Other Activities: The indole scaffold is also central to several anti-inflammatory agents, often by modulating pathways like NF-κB.[1] Furthermore, various derivatives have been explored for antiviral, antifungal, and antidiabetic properties, showcasing the remarkable versatility of this chemical class.[12][20]
Logical Pathway: From Scaffold to Therapeutic Candidate
The development of a drug candidate from the 3-(anilinomethyl)indole scaffold follows a logical progression of structural modification and biological evaluation.
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